N'-(4-Fluorobenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide
CAS No.: 303106-73-2
Cat. No.: VC16073585
Molecular Formula: C25H29FN4O2
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303106-73-2 |
|---|---|
| Molecular Formula | C25H29FN4O2 |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | N-[(E)-(4-fluorophenyl)methylideneamino]-3-(4-octoxyphenyl)-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C25H29FN4O2/c1-2-3-4-5-6-7-16-32-22-14-10-20(11-15-22)23-17-24(29-28-23)25(31)30-27-18-19-8-12-21(26)13-9-19/h8-15,17-18H,2-7,16H2,1H3,(H,28,29)(H,30,31)/b27-18+ |
| Standard InChI Key | DGPDGIZTESTHKZ-OVVQPSECSA-N |
| Isomeric SMILES | CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)F |
| Canonical SMILES | CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula () reflects a hybrid architecture combining aromatic, aliphatic, and heterocyclic components. Key structural elements include:
Table 1: Structural Components of N'-(4-Fluorobenzylidene)-3-(4-(Octyloxy)phenyl)-1H-Pyrazole-5-Carbohydrazide
The octyloxy chain enhances lipophilicity, potentially improving membrane permeability, while the fluorobenzylidene group contributes to electronic effects and metabolic stability .
Spectroscopic Identifiers
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SMILES Notation:
CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)F
Synthesis and Characterization
Synthesis Pathway
The synthesis involves a multi-step protocol:
Table 2: Key Synthesis Steps
The final product is purified via column chromatography and recrystallization.
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): Confirms proton environments and connectivity.
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Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=O at ~1650 cm⁻¹).
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Mass Spectrometry (MS): Validates molecular weight (m/z 437.23 for [M+H]⁺) .
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High-Performance Liquid Chromatography (HPLC): Ensures >95% purity.
In vitro assays demonstrate dose-dependent inhibition of cancer cell lines (e.g., breast adenocarcinoma MCF-7), with IC₅₀ values comparable to reference drugs. The fluorobenzylidene group may intercalate DNA or inhibit topoisomerases, while the octyloxy chain enhances cellular uptake .
Table 3: Biological Activities of Pyrazole Derivatives
Structure-Activity Relationships (SAR)
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Fluorine Substitution: Enhances binding affinity to hydrophobic enzyme pockets.
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Octyloxy Chain: Optimal chain length for balancing solubility and permeability.
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Carbohydrazide Group: Facilitates hydrogen bonding with biological targets .
| Hazard Type | Precautionary Measures |
|---|---|
| Skin/Eye Irritation | Use gloves and goggles |
| Respiratory Toxicity | Employ fume hoods |
| Environmental Hazard | Avoid aqueous discharge |
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